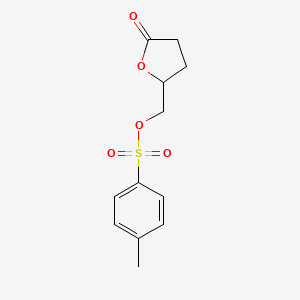

(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

(5-oxooxolan-2-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5S/c1-9-2-5-11(6-3-9)18(14,15)16-8-10-4-7-12(13)17-10/h2-3,5-6,10H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAXYKDBRBNWKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Activation

The foundational method involves sulfonation of (S)-5-hydroxymethyl dihydrofuran-2-one (Formula III) using toluenesulfonyl (tosyl) or methanesulfonyl (mesyl) groups. The hydroxyl group at the C2 position undergoes nucleophilic substitution, where the tosyl chloride (TsCl) or mesyl chloride (MsCl) acts as an electrophilic activating agent. The reaction proceeds via a two-step mechanism:

Standard Procedure

Reagents :

-

(S)-5-Hydroxymethyl dihydrofuran-2-one (1.0 equiv)

-

Tosyl chloride (1.2 equiv)

-

Sodium methoxide (1.5 equiv)

-

Diethyl ether (solvent)

Steps :

-

Dissolve the lactone in anhydrous diethyl ether under nitrogen.

-

Add sodium methoxide at 0°C, followed by dropwise addition of TsCl.

-

Stir at room temperature for 6–8 hours.

-

Quench with ice-cold water, extract with ethyl acetate, and purify via column chromatography.

Optimization Notes :

-

Excess TsCl improves yields but risks di-tosylation.

-

Anhydrous conditions prevent hydrolysis of the tosylate intermediate.

Halogenation-Based Synthesis

Alternative Pathway via Iodide Intermediates

An alternative route substitutes the hydroxyl group with iodine, bromine, or chlorine. This method employs halogenating agents (e.g., PPh3/I2) to convert the alcohol into a halide (Formula IV-bis), followed by elimination to form the target sulfonate.

Key Advantages :

-

Avoids sulfonate waste byproducts.

-

Compatible with green chemistry principles due to recyclable reagents.

Limitations :

Procedure for Iodide-Mediated Synthesis

Reagents :

-

(S)-5-Hydroxymethyl dihydrofuran-2-one (1.0 equiv)

-

Triphenylphosphine (1.5 equiv)

-

Iodine (1.2 equiv)

-

Imidazole (1.0 equiv)

-

Tetrahydrofuran (solvent)

Steps :

-

Cool THF to –20°C and add triphenylphosphine, iodine, and imidazole.

-

Introduce the lactone and stir for 12 hours.

-

Quench with sodium thiosulfate, extract with dichloromethane, and concentrate.

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Optical Purity | 90–92% ee |

| Reaction Scale | Up to 100 g |

Hypervalent Iodine-Catalyzed Epoxidation

Oxidative Functionalization

Source 3 details a novel approach using a chiral hypervalent iodine(III) catalyst (11g) and meta-chloroperbenzoic acid (mCPBA). This method epoxidizes α,β-unsaturated lactones, followed by acid hydrolysis to yield the sulfonate ester.

Mechanistic Insights :

Catalytic Procedure

Reagents :

-

α,β-Unsaturated lactone (1.0 equiv)

-

mCPBA (1.1 equiv)

-

Chiral iodine catalyst (11g, 10 mol%)

-

Diethyl ether (solvent)

Steps :

-

Dissolve the lactone and catalyst in Et2O at 0°C.

-

Add mCPBA and stir for 3 days.

-

Hydrolyze with 1N HCl, extract with ethyl acetate, and purify via preparative TLC.

| Parameter | Value |

|---|---|

| Yield | 62% |

| Enantioselectivity | 88% ee |

| Catalyst Loading | 10 mol% |

Comparative Analysis of Methods

Yield and Stereochemical Control

-

Sulfonation : Highest yield (85%) and enantiomeric excess (>98% ee) due to retained configuration.

-

Halogenation : Moderate yield (70%) with slight racemization, requiring post-synthesis chiral resolution.

-

Iodine Catalysis : Lower yield (62%) but excellent enantioselectivity (88% ee) without pre-chiral substrates.

Industrial Applicability

-

Cost : Sulfonation is cost-effective with readily available TsCl.

-

Scalability : Halogenation suits large-scale production but faces waste management challenges.

-

Sustainability : Iodine catalysis reduces hazardous byproducts, aligning with green chemistry goals.

Spectroscopic Validation and Quality Control

NMR Characterization

Critical peaks for (5-oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate (CDCl3):

Analyse Chemischer Reaktionen

Types of Reactions: (5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted tetrahydrofuran derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound exhibits significant biological activity, making it a candidate for therapeutic applications. Its structure allows for interactions with various biological targets, including enzymes and receptors. Interaction studies have indicated that it may modify the structure and function of biomolecules, which could lead to potential therapeutic uses.

Case Studies:

- Biological Activity Prediction: Computational methods have been utilized to predict the biological activity spectra of (5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate. These studies suggest possible therapeutic applications in drug development, although specific mechanisms of action remain to be elucidated.

- Skin and Eye Irritation Studies: Preliminary research indicates that the compound can cause skin and eye irritation, highlighting its reactivity and potential toxicity at certain concentrations. Further studies are necessary to fully understand its pharmacological profile.

Organic Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis due to its functional groups that allow for various chemical reactions.

Synthesis Methods:

Several synthetic routes have been documented for producing this compound:

- Reaction with Pyridine: One method involves the reaction of p-toluenesulfonyl chloride with dihydro-5-hydroxymethyl-2(3H)-furanone in the presence of pyridine, yielding the desired sulfonate with a yield of approximately 76% .

Structural Comparisons and Unique Features

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate | Similar tetrahydrofuran structure | Enantiomeric form may exhibit different biological properties |

| 4-Methylbenzenesulfonic acid | Contains sulfonate group | Lacks the tetrahydrofuran moiety; more acidic |

| Tetrahydrofuran | Simple cyclic ether | Does not contain a sulfonate or ketone functionality |

This table illustrates how the unique combination of a tetrahydrofuran ring with a sulfonate group distinguishes this compound from other compounds, potentially leading to distinct reactivity and biological profiles.

Computational Studies and Predictive Modeling

Recent studies have employed molecular docking and structure-activity relationship modeling to predict how this compound interacts with biological targets. These computational approaches are crucial for understanding its pharmacodynamics and guiding further optimization of its structure for enhanced efficacy.

Wirkmechanismus

The mechanism by which (5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the tetrahydrofuran ring can participate in ring-opening reactions, leading to various downstream products.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is compared to three classes of sulfonate esters:

- Target Compound : The tetrahydrofuran ring provides rigidity and influences stereochemical outcomes in reactions. The oxo group at position 5 enhances electrophilicity, facilitating nucleophilic attacks at the tosyl group .

- Methyl 2-(tosyloxy)propanoate: Lacks a cyclic structure but shares the tosyl group; its ester moiety may undergo hydrolysis or transesterification more readily .

- Thiazolo-pyridine Sulfonate : The nitrogen-containing heterocycle imparts basicity and alters solubility in polar solvents .

Physical and Chemical Properties

- Reactivity : The target compound’s tosyl group acts as a superior leaving group compared to the dioxolane derivative, which is sterically hindered . The thiazolo-pyridine sulfonate may exhibit unique reactivity due to its heterocyclic ring .

- Solubility : The tetrahydrofuran ring in the target compound likely enhances solubility in organic solvents (e.g., THF, DCM) compared to the more polar thiazolo-pyridine analog .

Biologische Aktivität

Overview

The compound (5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate (CAS Number: 58879-33-7) is an organic molecule characterized by a tetrahydrofuran ring and a sulfonate group attached to a 4-methylbenzene moiety. Its molecular formula is , with a molecular weight of approximately 270.3 g/mol. This compound has garnered interest in medicinal chemistry due to its unique structure, which may confer various biological activities.

Chemical Structure and Properties

The structure of this compound includes:

- Tetrahydrofuran Ring : A five-membered cyclic ether that can participate in various chemical reactions.

- Sulfonate Group : Enhances reactivity and solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C12H14O5S |

| Molecular Weight | 270.3 g/mol |

| Melting Point | 85-88 ºC |

| Boiling Point | 476.5 ºC at 760 mmHg |

| Density | 1.311 g/cm³ |

| Flash Point | 242 ºC |

The biological activity of this compound is primarily hypothesized based on its structural features and the behavior of similar compounds. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds, while the tetrahydrofuran moiety may participate in ring-opening reactions leading to diverse biological interactions.

Computational Predictions

Computational models have been employed to predict the biological activity spectra of this compound, suggesting potential therapeutic applications in drug development. These models often utilize techniques such as molecular docking and structure-activity relationship (SAR) modeling to identify interactions with biological targets, including enzymes and receptors.

Case Studies and Research Findings

-

Potential Therapeutic Applications :

- The compound's unique structure suggests it could be investigated for its potential role as a modulator of the 5-hydroxytryptamine receptor 7 (5-HT7) , which is implicated in various neurological disorders such as anxiety, depression, and schizophrenia .

- Research indicates that modulators of the 5-HT7 receptor may provide therapeutic relief for conditions associated with dysregulation of this receptor, including mood disorders and cognitive dysfunctions .

-

Interaction Studies :

- Studies utilizing molecular docking have indicated that this compound may interact with specific enzymes involved in metabolic pathways, enhancing our understanding of its pharmacodynamics.

- Chemical Reactivity :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.